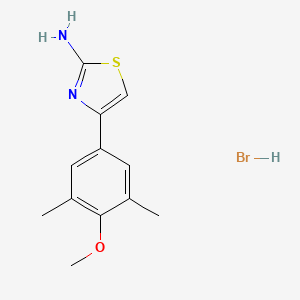![molecular formula C8H12N5OP B12622156 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine CAS No. 919512-63-3](/img/structure/B12622156.png)
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine is a chemical compound with the molecular formula C8H12N5OP and a molecular weight of 225.188 g/mol This compound is known for its unique structure, which includes a purine base linked to a phosphanylmethoxyethyl group
Méthodes De Préparation
The synthesis of 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine typically involves the reaction of a purine derivative with a phosphanylmethoxyethyl reagent under specific conditions. One common synthetic route includes the use of 2-(6-amino-9H-purin-9-yl)ethanol as a starting material, which is then reacted with a phosphanylmethoxy reagent in the presence of a suitable catalyst . The reaction conditions often require controlled temperature and pH to ensure the desired product yield.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high product purity.
Analyse Des Réactions Chimiques
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation typically results in the formation of corresponding phosphonate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the phosphanylmethoxy group can be replaced by other nucleophiles such as halides or amines under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction can produce phosphine derivatives.
Applications De Recherche Scientifique
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine has a wide range of scientific research applications:
Chemistry: In organic synthesis, this compound is used as a building block for the synthesis of more complex molecules
Biology: It is studied for its potential role in biochemical pathways and interactions with biological macromolecules. Researchers investigate its binding affinity to enzymes and nucleic acids.
Medicine: The compound is explored for its potential therapeutic applications, including antiviral and anticancer properties. Studies focus on its ability to inhibit specific enzymes or interfere with viral replication.
Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a valuable component in drug development.
Mécanisme D'action
The mechanism of action of 9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The phosphanylmethoxy group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, the purine base can intercalate with nucleic acids, disrupting their normal function and replication processes. These interactions result in the compound’s biological effects, such as antiviral or anticancer activity.
Comparaison Avec Des Composés Similaires
9-[2-(Phosphanylmethoxy)ethyl]purin-6-amine can be compared with other similar compounds, such as:
9-(2-Hydroxyethyl)adenine: This compound has a similar purine base but lacks the phosphanylmethoxy group. It is used in biochemical studies and as a precursor in nucleotide synthesis.
9-(2-Phosphonomethoxyethyl)adenine: This compound contains a phosphonomethoxy group instead of a phosphanylmethoxy group. It is known for its antiviral properties and is used in the treatment of viral infections.
6-(Phosphanylmethoxy)purine: This compound has a similar phosphanylmethoxy group but differs in the position of the substituent on the purine ring. It is studied for its potential therapeutic applications.
The uniqueness of this compound lies in its specific structure, which combines the phosphanylmethoxy group with the purine base, resulting in distinct chemical and biological properties.
Propriétés
Numéro CAS |
919512-63-3 |
|---|---|
Formule moléculaire |
C8H12N5OP |
Poids moléculaire |
225.19 g/mol |
Nom IUPAC |
9-[2-(phosphanylmethoxy)ethyl]purin-6-amine |
InChI |
InChI=1S/C8H12N5OP/c9-7-6-8(11-3-10-7)13(4-12-6)1-2-14-5-15/h3-4H,1-2,5,15H2,(H2,9,10,11) |
Clé InChI |
VABNRAWCMPBFPS-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CCOCP)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


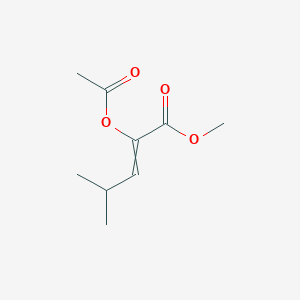
![3-[(3aR,6aS)-5-[(2-chlorophenyl)methyl]-5'-fluoro-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-1-yl]propanoic acid](/img/structure/B12622079.png)
![Phenol, 2-methoxy-5-[6-(phenylmethoxy)-1,4-benzoxathiin-2-yl]-](/img/structure/B12622082.png)
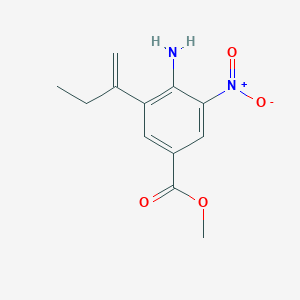
![S-benzyl-N~2~-{[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}-N-propan-2-yl-L-cysteinamide](/img/structure/B12622104.png)
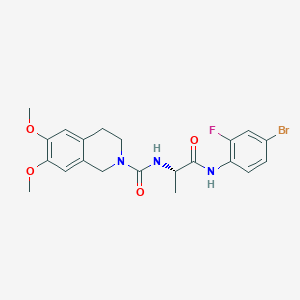
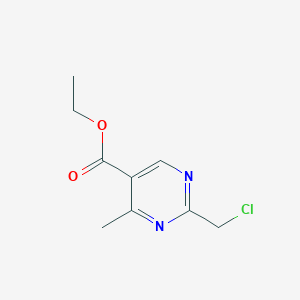
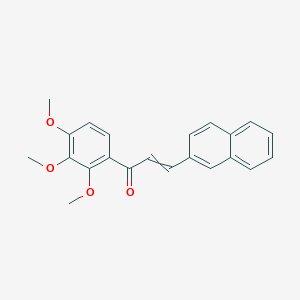
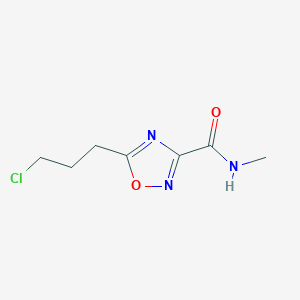
![4-Ethoxy-6-(furan-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12622147.png)

![N-[(2S)-1-(cyclopentylamino)-3-methyl-1-oxopentan-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B12622163.png)
![methyl 4-chloro-2-({[4-fluoro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12622166.png)
